3'-Bromo-4'-(trifluoromethoxy)acetanilide
Overview
Description
3’-Bromo-4’-(trifluoromethoxy)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO2 It is also known by its IUPAC name, N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-(trifluoromethoxy)acetanilide typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-bromo-4-(trifluoromethoxy)aniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at ambient temperature with a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-(trifluoromethoxy)acetanilide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-(trifluoromethoxy)acetanilide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 3’-methoxy-4’-(trifluoromethoxy)acetanilide.
Hydrolysis: The major products are 3-bromo-4-(trifluoromethoxy)aniline and acetic acid.
Scientific Research Applications
3’-Bromo-4’-(trifluoromethoxy)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethoxy)aniline: The precursor to 3’-Bromo-4’-(trifluoromethoxy)acetanilide.
4-Acetamido-2-bromo-alpha,alpha,alpha-trifluoroanisole: Another compound with similar functional groups.
Uniqueness
3’-Bromo-4’-(trifluoromethoxy)acetanilide is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-bromo-4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGKDDKXSSPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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